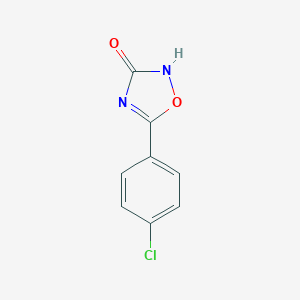![molecular formula C16H18N2O B282158 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol involves the formation of a coordination complex with metal ions, which results in a significant increase in fluorescence emission. The exact mechanism of this process is still under investigation, but it is believed to involve the formation of a charge transfer complex between the compound and the metal ion.
Biochemical and Physiological Effects
While 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential applications in the treatment of cancer and other diseases. The compound has been shown to exhibit cytotoxic activity against certain cancer cell lines, and further research is needed to explore its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol is its strong fluorescence emission upon binding to metal ions, which makes it a useful tool for the development of new sensors and imaging agents. However, the compound also has some limitations, including its relatively complex synthesis method and limited availability.
Orientations Futures
There are several potential future directions for research on 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol. One area of interest is the development of new fluorescent probes and imaging agents based on this compound, with a focus on improving its sensitivity and selectivity for metal ions. Another potential direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects.
Méthodes De Synthèse
12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride, followed by the formation of a Diels-Alder adduct with N-phenylmaleimide. The resulting compound is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product.
Applications De Recherche Scientifique
12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. The compound exhibits strong fluorescence emission upon binding to these metal ions, making it a promising tool for the development of new sensors and imaging agents.
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
1,15,15-trimethyl-10-oxido-3-aza-10-azoniatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C16H18N2O/c1-15(2)10-8-9-16(15,3)14-13(10)18(19)12-7-5-4-6-11(12)17-14/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
KUOCNEWJDWSGGC-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C3=NC4=CC=CC=C4[N+](=C23)[O-])C)C |
SMILES canonique |
CC1(C2CCC1(C3=NC4=CC=CC=C4[N+](=C23)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



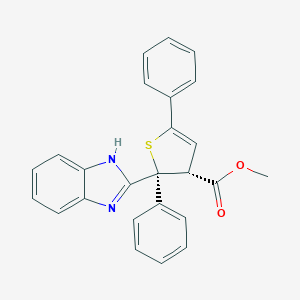
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
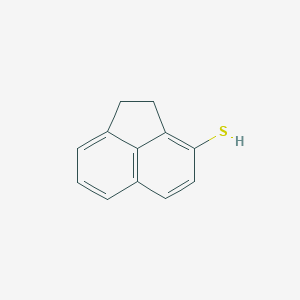
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)

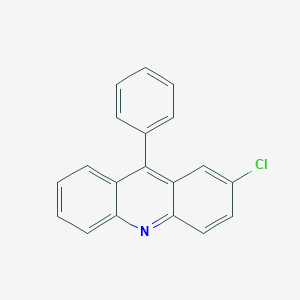
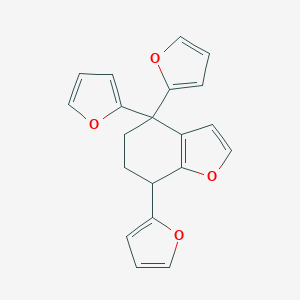
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
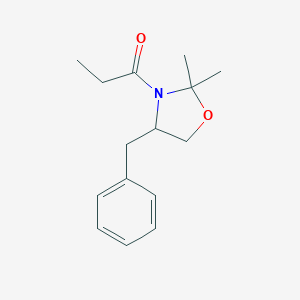
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)
